1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Purity

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS 1881331-05-0) is a heterobicyclic compound comprising a pyrazole ring fused to a tetrahydropyridine ring in the [4,3-c] regioisomeric configuration, supplied as the dihydrochloride salt. Its molecular formula is C₇H₁₃Cl₂N₃ (MW 210.10 g/mol), and it serves as a versatile intermediate or building block in medicinal chemistry, particularly for kinase inhibitor programs targeting c-Met, EGFR, and other tyrosine kinases.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
CAS No. 1881331-05-0
Cat. No. B6265307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
CAS1881331-05-0
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10 g/mol
Structural Identifiers
SMILESCN1C2=C(CNCC2)C=N1.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-10-7-2-3-8-4-6(7)5-9-10;;/h5,8H,2-4H2,1H3;2*1H
InChIKeyKLBULQPUEKNMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Dihydrochloride (CAS 1881331-05-0): Chemical Identity and Core Distinctions for Procurement


1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS 1881331-05-0) is a heterobicyclic compound comprising a pyrazole ring fused to a tetrahydropyridine ring in the [4,3-c] regioisomeric configuration, supplied as the dihydrochloride salt . Its molecular formula is C₇H₁₃Cl₂N₃ (MW 210.10 g/mol), and it serves as a versatile intermediate or building block in medicinal chemistry, particularly for kinase inhibitor programs targeting c-Met, EGFR, and other tyrosine kinases [1]. The compound’s value proposition for procurement lies in its defined regioisomeric identity, specific salt stoichiometry, and suitability for further derivatization at the secondary amine position.

Why Generic Substitution is Not Advisable for 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Dihydrochloride (CAS 1881331-05-0)


Compounds within the tetrahydropyrazolopyridine class cannot be interchanged without rigorous validation because regioisomerism (e.g., [4,3-c] vs. [3,4-c] vs. [4,5-c] fusion), N-methylation position (1-methyl vs. 2-methyl), salt form (free base, monohydrochloride, dihydrochloride), and ring saturation state all fundamentally alter molecular recognition, physicochemical properties, and downstream synthetic utility [1]. For instance, the 1-methyl-[4,3-c] regioisomer presents a distinct hydrogen-bonding pharmacophore compared to the 2-methyl-[4,3-c] analog, which can lead to divergent kinase selectivity profiles or synthetic outcomes [2]. Furthermore, the dihydrochloride salt offers superior aqueous solubility and handling characteristics relative to the free base (CAS 100501-58-4), directly impacting formulation workflows and reaction conditions in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Dihydrochloride (CAS 1881331-05-0)


Regioisomeric Identity: Pyrazolo[4,3-c] vs. Pyrazolo[3,4-c] Fusion Confers Distinct Molecular Architecture

The target compound possesses the [4,3-c] ring fusion, wherein the pyrazole N1 and the tetrahydropyridine nitrogen are positioned in a 1,4-relationship across the ring system. This contrasts with the [3,4-c] regioisomer (CAS 1228878-69-0), where the fusion pattern alters the spatial orientation of hydrogen bond donors and acceptors. In kinase inhibitor design, the [4,3-c] scaffold has been explicitly validated in c-Met inhibitor programs (IC₅₀ values as low as 0.012 µM for optimized derivatives), whereas the [3,4-c] scaffold has no comparable published kinase activity data [1]. The regioisomeric identity is confirmed by IUPAC nomenclature and SMILES (CN1N=CC2=C1CCNC2 for the free base) [2].

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Purity

Salt Form Differentiation: Dihydrochloride (CAS 1881331-05-0) vs. Free Base (CAS 100501-58-4) vs. Monohydrochloride (CAS 1392271-80-5)

The dihydrochloride salt (CAS 1881331-05-0, MW 210.10 g/mol, C₇H₁₃Cl₂N₃) contains two equivalents of HCl, in contrast to the free base (CAS 100501-58-4, MW 137.19 g/mol, C₇H₁₁N₃) and the monohydrochloride (CAS 1392271-80-5, MW 173.64 g/mol, C₇H₁₂ClN₃) . The dihydrochloride form is expected to exhibit significantly higher aqueous solubility due to the doubly protonated state, which ionizes both the tetrahydropyridine NH and the pyrazole ring nitrogen under physiological pH conditions. Vendor specifications report purity ≥98% for the dihydrochloride (CAS 1881331-05-0) by Leyan and MolCore .

Aqueous Solubility Salt Selection Formulation Development

N-Methylation Position: 1-Methyl vs. 2-Methyl Substitution Directs Reactivity and Biological Target Engagement

The 1-methyl substitution on the pyrazole ring (CAS 1881331-05-0) directs the methyl group toward the solvent-exposed region in kinase binding pockets, whereas the 2-methyl regioisomer (CAS 100501-59-5, 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine) places the methyl group in a sterically distinct orientation that may clash with the kinase hinge region [1]. In the EGFR inhibitor patent WO2022090481A1, the 1-methyl-[4,3-c] scaffold is a preferred embodiment, and SAR studies demonstrate that methylation at the N1 position preserves potent EGFR inhibition (e.g., BI-8128 and BI-4732 analogs), while alternative N-alkylation regioisomers are not claimed [2].

Kinase Selectivity N-Alkylation Regioisomer Structure-Activity Relationship

Purity and Quality Benchmarking: Vendor-Specified ≥98% Purity with ISO-Certified Quality Systems

Commercial suppliers including Leyan (Product 1561038) and MolCore specify purity ≥98% for the dihydrochloride salt (CAS 1881331-05-0), supported by ISO-certified quality management systems . In contrast, the free base (CAS 100501-58-4) is commonly offered at 95% purity by multiple vendors . The 3% purity differential, while seemingly modest, corresponds to a 2.5-fold reduction in total impurity burden (≤2% vs. ≤5%), which is consequential for sensitive biochemical assays where trace impurities can confound IC₅₀ determinations or crystallography trials.

Analytical Quality Control Procurement Specification Reproducibility

Optimal Research and Industrial Applications for 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Dihydrochloride (CAS 1881331-05-0)


Kinase Inhibitor Lead Generation: c-Met and EGFR Targeted Library Synthesis

The [4,3-c] scaffold has been validated in c-Met inhibitor programs with enzymatic IC₅₀ values ranging from 0.012 to 1.2 µM for optimized derivatives . The dihydrochloride salt (CAS 1881331-05-0) can be directly employed in amide coupling, reductive amination, or sulfonylation reactions at the tetrahydropyridine NH without requiring a separate salt formation step, accelerating parallel library synthesis. The 1-methyl group ensures the N1 position is blocked, directing all further derivatization to the secondary amine, which is critical for maintaining the ATP-competitive hinge-binding motif validated in EGFR inhibitor patent WO2022090481A1 .

Biophysical Assay Development: SPR and X-Ray Crystallography Fragment Screening

The high aqueous solubility of the dihydrochloride salt (CAS 1881331-05-0) enables preparation of concentrated stock solutions (≥50 mM in aqueous buffer) suitable for surface plasmon resonance (SPR) fragment screens and co-crystallization experiments . The defined regioisomeric and salt-form identity eliminates ambiguities in electron density map interpretation during X-ray crystallography, where misidentification of a regioisomer or salt form could lead to erroneous structure-based design decisions .

Chemical Biology Probe Development: SSAO and NADPH Oxidase Inhibitor Programs

Pyrazolo[4,3-c]pyridine derivatives have been disclosed as inhibitors of semicarbazide-sensitive amine oxidase (SSAO) activity in EP 2328895 A1, with applications in inflammatory and immune disorders . The dihydrochloride salt (CAS 1881331-05-0) provides a convenient starting material for SAR exploration of SSAO inhibitors, as well as NADPH oxidase inhibitors claimed in US 8455485 . The 1-methyl substitution on the pyrazole ring is a common feature in these chemotypes, and procuring the pre-formed salt eliminates synthetic variability in the initial step of probe molecule assembly.

Analytical Reference Standard and Impurity Profiling in Drug Substance Characterization

The ≥98% purity specification and ISO-certified quality systems from vendors such as Leyan and MolCore position the dihydrochloride salt (CAS 1881331-05-0) as a qualified reference standard for HPLC impurity profiling and mass balance calculations during drug substance characterization. Its defined dihydrochloride stoichiometry simplifies molarity calculations for quantitative NMR (qNMR) and ensures batch-to-batch consistency across long-term medicinal chemistry campaigns .

Quote Request

Request a Quote for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.